

Nitrosonium Tetrafluoroborate: A Comprehensive Structural and Bonding Analysis

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Compound of Interest

Compound Name: Nitrosonium tetrafluoroborate

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An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

Nitrosonium tetrafluoroborate (NOBF_4) is an inorganic compound that serves as a potent nitrosating and diazotizing agent, as well as a mild oxidant in various chemical transformations. Its utility in organic synthesis and materials science necessitates a thorough understanding of its structural and electronic properties. This technical guide provides a detailed analysis of the structure and bonding in **nitrosonium tetrafluoroborate**, compiling crystallographic and spectroscopic data, outlining experimental protocols for its synthesis and characterization, and presenting a theoretical framework for its chemical behavior.

Introduction

Nitrosonium tetrafluoroborate is an ionic salt composed of a nitrosonium cation ($[\text{NO}]^+$) and a tetrafluoroborate anion ($[\text{BF}_4]^-$)^[1]. The unique properties of the nitrosonium cation as a powerful electrophile and oxidizing agent are central to the reactivity of this compound^{[1][2]}. This guide aims to provide a comprehensive resource for professionals in research and drug development by elucidating the fundamental structural and bonding characteristics of NOBF_4 .

Molecular Structure

The crystal structure of **nitrosonium tetrafluoroborate** has been determined by single-crystal X-ray diffraction at 150 K. The compound crystallizes in the orthorhombic Pnma space group

and is isostructural with barium sulfate (baryte)[3][4][5]. A notable feature of the crystal structure is the disorder of the nitrosonium cation, where the nitrogen and oxygen atoms occupy the same crystallographic site with equal probability[3][4][6].

Crystallographic Data

The refined crystallographic data for **nitrosonium tetrafluoroborate** at 150 K are summarized in the table below.

| Parameter | Value |
|---------------------|--------------|
| Crystal System | Orthorhombic |
| Space Group | Pnma |
| a (Å) | 8.911(2) |
| b (Å) | 5.675(1) |
| c (Å) | 6.983(1) |
| V (Å ³) | 353.45(1) |
| Z | 4 |
| Temperature (K) | 150 |

Bond Lengths and Angles

The precise bond lengths and angles for the nitrosonium cation and the tetrafluoroborate anion have been determined from the crystal structure refinement[4][5].

Table 1: Bond Lengths in NOBF₄

| Bond | Bond Length (Å) |
|------|-----------------|
| N-O | 1.0216(10) |
| B-F1 | 1.3863(10) |
| B-F2 | 1.3872(10) |
| B-F3 | 1.4042(6) |

Table 2: Bond Angles in NOBF₄

| Angle | Bond Angle (°) |
|---------|----------------|
| F1-B-F2 | 109.47(7) |
| F1-B-F3 | 108.42(6) |
| F2-B-F3 | 111.11(7) |
| F3-B-F3 | 109.47(7) |

Bonding Analysis

The chemical bonding in **nitrosonium tetrafluoroborate** is predominantly ionic, arising from the electrostatic attraction between the positively charged nitrosonium cation and the negatively charged tetrafluoroborate anion.

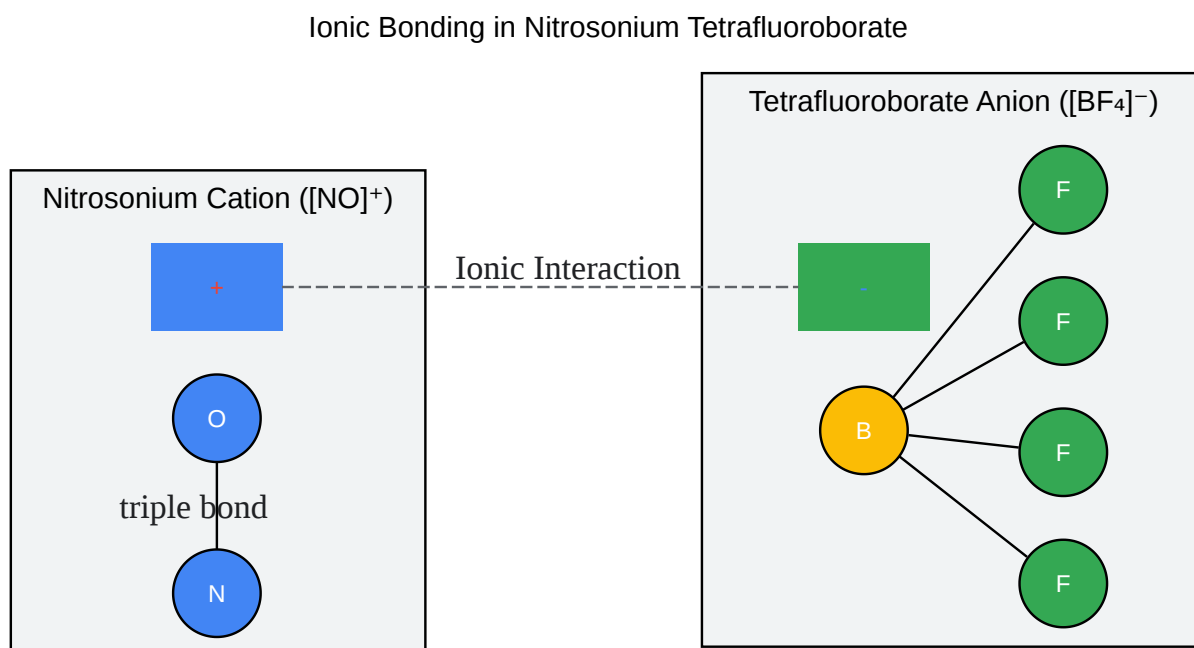
Nitrosonium Cation ([NO]⁺)

The nitrosonium cation is isoelectronic with carbon monoxide (CO) and molecular nitrogen (N₂) [7][8]. According to molecular orbital (MO) theory, the NO⁺ ion has a bond order of 3, consistent with a triple bond between the nitrogen and oxygen atoms[7][9]. This strong triple bond results in a very short N-O bond length. The MO diagram also predicts that the nitrosonium cation is diamagnetic as all its molecular orbitals are filled with paired electrons[9].

Tetrafluoroborate Anion ([BF₄]⁻)

The tetrafluoroborate anion possesses a tetrahedral geometry[2][10]. The central boron atom is sp³ hybridized, forming four equivalent sigma bonds with the fluorine atoms[2][11][12][13]. The

F-B-F bond angles are close to the ideal tetrahedral angle of 109.5° [2][11]. The negative charge is delocalized over the entire anion.



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Figure 1. Diagram illustrating the ionic interaction between the nitrosonium cation and the tetrafluoroborate anion.

Experimental Protocols

Synthesis of Nitrosonium Tetrafluoroborate

A common method for the preparation of **nitrosonium tetrafluoroborate** involves the reaction of nitrosyl chloride (NOCl) with hydrogen fluoride (HF) and boron trifluoride (BF_3) in a suitable solvent such as liquid sulfur dioxide or nitromethane[3].

Generalized Protocol:

- A reaction vessel resistant to corrosive reagents (e.g., polyethylene or Teflon) is charged with dry nitromethane and cooled to -20°C under an inert atmosphere (e.g., nitrogen).

- Anhydrous hydrogen fluoride is carefully added to the solvent.
- Gaseous boron trifluoride is then bubbled through the solution.
- Finally, nitrosyl chloride is slowly introduced into the reaction mixture with continuous stirring.
- The reaction is allowed to proceed for a specified time, after which the precipitated product, **nitrosonium tetrafluoroborate**, is collected by filtration under anhydrous conditions.
- The solid product is washed with a dry, inert solvent (e.g., dichloromethane) and dried in vacuo to yield the final product.

Note: This is a generalized procedure. Researchers should consult specific literature for precise quantities, reaction times, and safety precautions.

Characterization

X-ray Crystallography:

Single-crystal X-ray diffraction is the definitive method for determining the precise molecular structure of **nitrosonium tetrafluoroborate**. A suitable single crystal is mounted on a diffractometer, and diffraction data are collected at low temperature (e.g., 150 K) to minimize thermal vibrations. The structure is then solved and refined using standard crystallographic software.

Vibrational Spectroscopy:

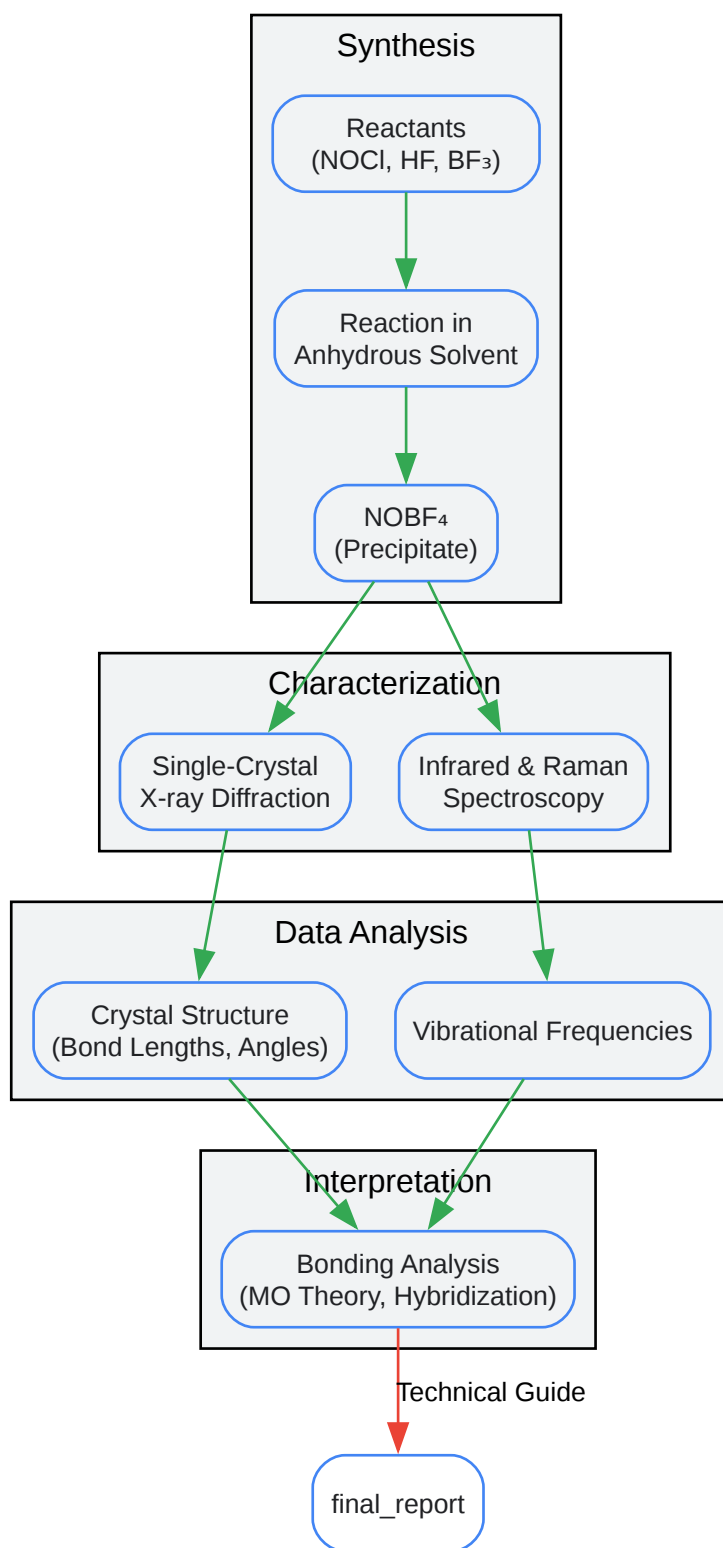
Infrared (IR) and Raman spectroscopy are valuable tools for characterizing the vibrational modes of the constituent ions. The N-O stretching vibration in the nitrosonium cation is particularly informative and appears as a strong absorption in the IR spectrum.

Table 3: Spectroscopic Data for NOBF₄

| Technique | Vibrational Mode | Wavenumber (cm ⁻¹) |
|-----------------------|--|--------------------------------|
| Infrared Spectroscopy | v(N-O) stretch | ~2387 |
| Infrared Spectroscopy | Degenerate [BF ₄] ⁻ modes | 900 - 1150 |

The degenerate vibrational modes of the tetrafluoroborate anion are often observed as a broad band with multiple peaks in the 900–1150 cm^{-1} range, with the splitting attributed to local symmetry breaking due to cation-anion interactions[14].

Logical Workflow for Structural Analysis



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Figure 2. Workflow for the structural and bonding analysis of **nitrosonium tetrafluoroborate**.

Conclusion

This technical guide has provided a detailed examination of the structure and bonding of **nitrosonium tetrafluoroborate**. The combination of crystallographic data, spectroscopic analysis, and theoretical principles offers a comprehensive understanding of this important chemical reagent. The presented data and protocols are intended to be a valuable resource for researchers and professionals engaged in chemical synthesis and drug development, facilitating the informed application of **nitrosonium tetrafluoroborate** in their work.

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